6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one
Description
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C₁₃H₉ClN₂O and a molecular weight of 244.68 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Properties
CAS No. |
54986-47-9 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-7-11-12(8-9)16(13(17)15-11)10-4-2-1-3-5-10/h1-8H,(H,15,17) |
InChI Key |
UCBSMOSFCAQPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination . One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of benzimidazole.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties .
Scientific Research Applications
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its use as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one
- 1-phenyl-6-chloro-2,3-dihydro-benzimidazol-2-one
- 5-chloro-2-phenylindazolin-3-one
- 3-phenyl-5-chloro-benzimidazolin-2-one
Uniqueness
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activities compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
